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Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in numerous plants, including

citrus fruits and buckwheat. It is composed of the flavonol quercetin and the disaccharide

rutinose. Both quercetin and rutinose are of significant interest in the pharmaceutical and

nutraceutical industries due to their potential health benefits. Quercetin is a potent antioxidant

and anti-inflammatory agent, while rutinose is a rare sugar with potential applications in food

and drug formulation. This document provides detailed protocols for the hydrolysis of rutin to

yield quercetin and rutinose, with a comparative analysis of acid and enzymatic hydrolysis

methods. While acid hydrolysis is a common method for obtaining quercetin, it leads to the

degradation of rutinose into its constituent monosaccharides, D-glucose and L-rhamnose.[1][2]

In contrast, enzymatic hydrolysis allows for the preservation and isolation of intact rutinose.[1]

[2]

Methods for the Hydrolysis of Rutin
This section details two primary methods for the hydrolysis of rutin: acid hydrolysis for the

production of quercetin and enzymatic hydrolysis for the production of both quercetin and

rutinose.

Acid Hydrolysis of Rutin to Produce Quercetin
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Acid hydrolysis is an effective method for cleaving the glycosidic bond between quercetin and

rutinose, resulting in high yields of the aglycone, quercetin. However, this method invariably

breaks down the rutinose disaccharide.[1]

Experimental Protocol: Acid Hydrolysis

This protocol is adapted from methodologies demonstrating high conversion rates of rutin to

quercetin.

Materials:

Rutin (≥95% purity)

Hydrochloric acid (HCl), concentrated

Ethanol (80%)

Distilled water

Sodium hydroxide (NaOH) for neutralization

Reflux condenser

Heating mantle or water bath

Round-bottom flask

Filtration apparatus

pH meter or pH paper

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 60 mg of rutin in 80 mL of an 80% ethanol

solution containing 0.5 M HCl.

Hydrolysis: Attach a reflux condenser to the flask and heat the mixture at 75°C for 3 hours in

a water bath or using a heating mantle. The use of 80% ethanol as a solvent has been

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6429052/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


shown to result in a more rapid hydrolysis compared to water.

Cooling and Neutralization: After the reaction is complete, cool the mixture to room

temperature. Neutralize the solution to pH 7.0 with a 0.1 M NaOH solution.

Product Isolation: The hydrolyzed product, quercetin, will precipitate out of the solution upon

cooling and neutralization. Isolate the quercetin precipitate by filtration.

Washing and Drying: Wash the precipitate with distilled water to remove any remaining salts

and impurities. Dry the purified quercetin in an oven at a controlled temperature (e.g., 60-

80°C) until a constant weight is achieved.

Analysis: The conversion of rutin to quercetin can be monitored and quantified using High-

Performance Liquid Chromatography (HPLC).

Enzymatic Hydrolysis of Rutin to Produce Quercetin and
Rutinose
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, enabling

the production of both quercetin and the intact disaccharide, rutinose. Enzymes such as

rutinosidase, hesperidinase, or naringinase can be employed for this purpose.

Experimental Protocol: Enzymatic Hydrolysis

This protocol is a generalized representation based on principles of enzymatic flavonoid

hydrolysis.

Materials:

Rutin (≥95% purity)

Rutinosidase (or a suitable alternative enzyme like hesperidinase)

Citrate-phosphate buffer (pH adjusted according to enzyme optimum, typically pH 3.5-5.0)

Shaking incubator

Centrifuge
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Filtration apparatus

Procedure:

Enzyme Solution Preparation: Prepare a solution of the chosen enzyme (e.g., rutinosidase)

in the appropriate buffer. The enzyme concentration should be optimized based on the

manufacturer's activity units.

Reaction Mixture: Suspend rutin in the buffered enzyme solution. A substrate concentration

of up to 200 g/L has been reported to be effective.

Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity

(e.g., 40°C) with continuous shaking for a predetermined duration (e.g., 6-24 hours). The

reaction progress should be monitored by HPLC.

Enzyme Deactivation: Stop the reaction by boiling the mixture for 10-30 minutes to denature

and inactivate the enzyme.

Quercetin Isolation: Cool the mixture. The precipitated quercetin can be separated by

filtration or centrifugation. Wash the quercetin pellet with water and dry as described in the

acid hydrolysis protocol.

Rutinose Isolation: The supernatant/filtrate contains the soluble rutinose. This solution can

be further purified by methods such as charcoal treatment to remove impurities, followed by

concentration and crystallization or lyophilization to obtain pure rutinose.

Analysis: Quantify the yields of quercetin and rutinose using HPLC.

Quantitative Data Presentation
The following tables summarize the quantitative yields of quercetin and isoquercitrin (an

intermediate in rutin hydrolysis) under various hydrolysis conditions as reported in the literature.

Note that the direct quantification of rutinose from acid hydrolysis is generally not reported due

to its degradation.

Table 1: Quercetin and Isoquercitrin Yields from Acid Hydrolysis of Rutin
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Acid Catalyst Concentration Quercetin Yield (%)
Isoquercitrin Yield
(%)

HCl 1% ~100 <2

H₂SO₄ 0.5% 2.57 1.25

H₃PO₄ 2.5% 11.13 9.60

Table 2: Quercetin and Isoquercitrin Yields from Enzymatic Hydrolysis of Rutin

Enzyme Catalyst Quercetin Yield (%) Isoquercitrin Yield (%)

Hesperidinase 58.10 43.21

Snailase 96.39 3.07

Cellulase-T2440 30.89 0.00

Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation

and quantification of rutin and its hydrolysis products.

Protocol: HPLC Analysis of Rutin and Quercetin

This protocol is a composite of several published HPLC methods.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with

0.3-0.5% acetic acid or formic acid).

Flow Rate: 1.0 mL/min.
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Detection Wavelength: 356 nm or 370 nm for simultaneous detection of rutin and quercetin.

Injection Volume: 20 µL.

Column Temperature: 25-37°C.

Procedure:

Standard Preparation: Prepare stock solutions of rutin and quercetin standards of known

concentrations in methanol or the mobile phase.

Sample Preparation: Dilute the reaction mixture samples to fall within the linear range of the

standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

Analysis: Inject the standards and samples into the HPLC system.

Quantification: Identify and quantify the peaks corresponding to rutin and quercetin by

comparing their retention times and peak areas to those of the standards.
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Caption: Workflow for the acid hydrolysis of rutin.
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Caption: Workflow for the enzymatic hydrolysis of rutin.

Conclusion
The choice of hydrolysis method for rutin depends on the desired products. Acid hydrolysis is a

straightforward and high-yielding method for the production of quercetin, but it results in the

degradation of the rutinose moiety. For researchers and drug development professionals

interested in obtaining both quercetin and the rare disaccharide rutinose, enzymatic hydrolysis

is the recommended approach. The protocols and data presented herein provide a

comprehensive guide for the selective production of these valuable compounds from rutin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1238262#acid-hydrolysis-of-rutin-to-produce-
rutinose-and-quercetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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